molecular formula C13H14O4 B1202909 Sclerin CAS No. 13277-76-4

Sclerin

Cat. No.: B1202909
CAS No.: 13277-76-4
M. Wt: 234.25 g/mol
InChI Key: PXPDDNZJJKVTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sclerin is a natural product found in Sclerotinia sclerotiorum with data available.

Scientific Research Applications

Role in Vascular Diseases

  • Atherosclerotic Plaques: Sclerostin (SC) expression has been observed in atherosclerotic plaques, suggesting its involvement in vascular diseases. This expression was notably studied in patients with severe atherosclerotic disease undergoing carotid endarterectomy, revealing its potential link to type 2 diabetes (T2D) (Leto et al., 2018).

Bone Formation and Healing

  • Bone Formation Regulation: Sclerostin is primarily found in osteocytes and functions as a potent inhibitor of bone formation. Research suggests its mechanoregulation under various loading conditions, influencing bone formation rates (Robling et al., 2008).
  • Fracture Healing: Systemic administration of sclerostin monoclonal antibody (Scl-Ab) in rats showed accelerated healing in femoral osteotomy models, suggesting its therapeutic potential in enhancing bone healing (Feng et al., 2015).

Parathyroid Gland Function

  • PTH Regulation: Sclerostin levels show a negative association with parathyroid hormone (PTH), influencing bone markers and bone mineral density. This was observed in studies involving disorders like hyperparathyroidism and hypoparathyroidism (Costa et al., 2011).

Osteoclast Activity

  • Osteoclast Support: Sclerostin can stimulate osteocyte support of osteoclast activity through a RANKL-dependent pathway. This dual role suggests its importance in both bone formation and resorption processes (Wijenayaka et al., 2011).

Skeletal Development and Metabolism

  • Inhibition of Wnt Signaling: Sclerostin inhibits Wnt signaling, crucial in bone formation. Its role extends to BMP-stimulated bone formation and impacts various skeletal developmental processes (Van Bezooijen et al., 2006).

Sclerostin in Diabetes

  • Correlation with Diabetes: Elevated sclerostin levels have been correlated with insulin resistance in prediabetes, indicating a cross-talk between bone and glucose metabolism (Daniele et al., 2015).

Dental Applications

  • Dental Phenotype: Sclerostin knockout mice studies revealed its influence on dental structures, particularly in bone and cementum phenotypes, though no significant abnormalities in tooth structures were found (Kuchler et al., 2014).

Properties

13277-76-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

8-hydroxy-4,5,6,7-tetramethyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C13H14O4/c1-5-6(2)9-8(4)12(15)17-13(16)10(9)11(14)7(5)3/h8,14H,1-4H3

InChI Key

PXPDDNZJJKVTBG-UHFFFAOYSA-N

SMILES

CC1C2=C(C(=C(C(=C2C)C)C)O)C(=O)OC1=O

Canonical SMILES

CC1C2=C(C(=C(C(=C2C)C)C)O)C(=O)OC1=O

13277-76-4

synonyms

sclerin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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